2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide
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Overview
Description
2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a quinoline core, an oxadiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature.
Quinoline Core Synthesis: The quinoline core is often synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Coupling Reactions: The final step involves coupling the oxadiazole and quinoline intermediates with the methoxyphenyl group using standard peptide coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Skraup synthesis and automated peptide synthesizers for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the oxadiazole ring can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Pharmacophore: The oxadiazole ring is a known pharmacophore, making this compound a potential candidate for drug development.
Antimicrobial Agents: Derivatives of this compound may exhibit antimicrobial properties.
Industry
Material Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The oxadiazole ring may play a crucial role in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar pharmacological properties.
Quinoline Derivatives: Compounds with a quinoline core are known for their antimalarial and antimicrobial activities.
Uniqueness
The combination of the oxadiazole ring, quinoline core, and methoxyphenyl group in 2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE makes it unique
Properties
Molecular Formula |
C24H22N4O4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H22N4O4/c1-31-17-6-4-5-15(11-17)13-25-21(29)14-28-20-8-3-2-7-18(20)19(12-22(28)30)24-26-23(27-32-24)16-9-10-16/h2-8,11-12,16H,9-10,13-14H2,1H3,(H,25,29) |
InChI Key |
RVSGWDUVPGWYNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C3=CC=CC=C3C(=CC2=O)C4=NC(=NO4)C5CC5 |
Origin of Product |
United States |
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